Aplithianine A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

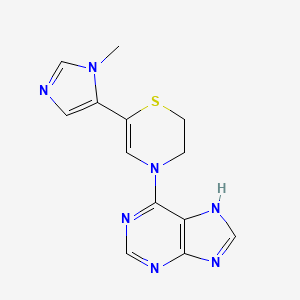

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13N7S |

|---|---|

Molecular Weight |

299.36 g/mol |

IUPAC Name |

6-(3-methylimidazol-4-yl)-4-(7H-purin-6-yl)-2,3-dihydro-1,4-thiazine |

InChI |

InChI=1S/C13H13N7S/c1-19-8-14-4-9(19)10-5-20(2-3-21-10)13-11-12(16-6-15-11)17-7-18-13/h4-8H,2-3H2,1H3,(H,15,16,17,18) |

InChI Key |

IEDDDZFQZKDRBJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1C2=CN(CCS2)C3=NC=NC4=C3NC=N4 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Aplithianine A: A Novel Kinase Inhibitor from the Marine Tunicate Aplidium sp.

A Technical Guide for Researchers and Drug Development Professionals

The relentless search for novel therapeutic agents has frequently led scientists to the vast and chemically diverse marine environment. From this rich ecosystem, a promising new molecule, Aplithianine A, has been discovered from the marine tunicate Aplidium sp. This technical guide provides an in-depth overview of the discovery, characterization, and biological activity of this compound, a potent inhibitor of several serine/threonine kinases with significant potential for further drug development.

Introduction

Marine invertebrates, particularly tunicates of the genus Aplidium, are known to produce a wide array of bioactive secondary metabolites.[1][2] These compounds often possess unique chemical scaffolds and potent biological activities, making them attractive candidates for drug discovery. This compound, along with its analog Aplithianine B, was isolated from an organic solvent extract of an Aplidium sp. tunicate collected off the coast of South Africa.[3][4] This discovery was the result of a bioassay-guided fractionation effort aimed at identifying inhibitors of the J-PKAcα fusion kinase, a key therapeutic target in fibrolamellar hepatocellular carcinoma (FLHCC).[3]

Physicochemical Properties of this compound

This compound was isolated as a white solid and its chemical structure was elucidated through extensive spectroscopic and spectrometric analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃N₇S | |

| Molecular Weight | 299.36 g/mol | |

| HRESIMS | m/z 300.1028 [M+H]⁺ (calculated for C₁₃H₁₄N₇S, 300.1026) | |

| UV (MeOH) λₘₐₓ (log ε) | 242 (3.98), 333 (4.23) nm | |

| IR (neat) νₘₐₓ | 3093, 2974, 2919, 2849, 2828, 1685, 1573, 1452, 1415, 1359, 1330, 1288, 1253, 1209, 1183, 1129, 1027 cm⁻¹ | |

| IUPAC Name | 6-(3-methylimidazol-4-yl)-4-(7H-purin-6-yl)-2,3-dihydro-1,4-thiazine | |

| SMILES | CN1C=NC=C1C2=CN(CCS2)C3=NC=NC4=C3NC=N4 |

Biological Activity and Mechanism of Action

This compound has demonstrated potent inhibitory activity against a range of serine/threonine kinases. Its primary target, identified through the initial screening, is the oncogenic fusion kinase J-PKAcα. Subsequent kinome profiling revealed its activity against wild-type PKA and other kinases.

| Target Kinase | IC₅₀ | Reference |

| J-PKAcα | ~1 µM | |

| Wild-type PKA | 84 nM | |

| CLK family kinases | 11–90 nM | |

| PKG family kinases | 11–90 nM |

Mechanistic studies, including cocrystallization and X-ray diffraction experiments, have revealed that this compound acts as an ATP-competitive inhibitor. It binds to the ATP pocket of the kinase, thereby preventing the phosphorylation of substrate proteins.

Furthermore, preliminary screening against the NCI-60 human tumor cell lines showed that this compound exhibits moderate antiproliferative activities, with GI₅₀ values between 1 and 10 µM against 15 different cell lines across various cancer types, including non-small cell lung cancer, colon cancer, and breast cancer.

Experimental Protocols

Isolation of this compound

The isolation of this compound was achieved through a bioassay-guided fractionation procedure.

Figure 1. Workflow for the isolation and discovery of this compound.

-

Extraction: The collected Aplidium sp. tunicate was extracted with an organic solvent to yield a crude extract.

-

Initial Fractionation: The organic extract underwent initial fractionation using solid-phase extraction (SPE).

-

Bioassay-Guided HPLC: The fractions were then subjected to High-Performance Liquid Chromatography (HPLC). Each fraction was tested for its inhibitory activity against J-PKAcα to identify the active components.

-

Preparative HPLC for Purification: The active fraction was further purified using preparative HPLC on a Kinetex 5 μm F5 column (110 Å, 250 × 21.2 mm) with a flow rate of 10 mL/min, eluted with 15% MeCN containing 0.1% TFA. This yielded pure this compound (46.0 mg) and Aplithianine B.

-

Desalting of Aqueous Extract: The aqueous extract was desalted using HP20ss VLC (H₂O wash, followed by MeOH elution). The MeOH fraction was then purified by preparative HPLC as described above.

Structure Elucidation

The chemical structures of this compound and B were determined by a comprehensive analysis of their spectroscopic and spectrometric data.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments were conducted to elucidate the connectivity of atoms and the overall structure.

Kinase Inhibition Assay

The inhibitory activity of this compound against J-PKAcα and other kinases was determined using a high-throughput assay. The concentration-dependent effects of this compound on the catalytic activities of the kinases were measured to calculate the IC₅₀ values.

Cocrystallization and X-ray Diffraction

To understand the binding mechanism, cocrystallization of this compound with the J-PKAcα fusion protein was performed. The crystal structure of the complex was then determined by X-ray diffraction, which confirmed that this compound binds to the ATP-binding pocket of the kinase.

Signaling Pathway and Therapeutic Potential

This compound's potent inhibition of J-PKAcα, PKA, CLK, and PKG kinases highlights its potential as a lead compound for the development of therapeutics for a range of diseases.

Figure 2. this compound's mechanism of action and therapeutic potential.

The inhibition of these kinases can modulate various downstream cellular processes, including cell proliferation, gene expression, metabolism, and apoptosis. The specific targeting of the J-PKAcα fusion kinase makes this compound a particularly promising candidate for the treatment of FLHCC, a rare and aggressive liver cancer. The broader activity against other kinases suggests potential applications in other cancers, Cushing's disease, and even infectious diseases like malaria.

Future Directions

The discovery of this compound opens up new avenues for the development of novel kinase inhibitors. An efficient, four-step total synthesis of this compound has already been accomplished, which will enable further structure-activity relationship (SAR) studies. This will allow for the chemical modification of the Aplithianine scaffold to improve its potency, selectivity, and pharmacokinetic properties. The development of more selective and potent analogs of this compound could lead to the next generation of targeted therapies for a variety of diseases.

References

Unveiling the Structure of Aplithianine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplithianine A, a novel alkaloid isolated from the marine tunicate Aplidium sp., has emerged as a potent inhibitor of serine/threonine kinases.[1] Its unique chemical architecture, featuring an unfused, unoxidized dihydro-1,4-thiazine moiety, presents a compelling scaffold for the development of targeted therapeutics.[1] This technical guide provides a comprehensive overview of the structure elucidation of this compound, presenting its detailed NMR spectroscopic data, experimental protocols for its isolation and synthesis, and a visualization of its mechanism of action.

Structure Elucidation and Spectroscopic Data

The structure of this compound was determined through a meticulous analysis of its spectroscopic and spectrometric data.[1] High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula as C₁₃H₁₃N₇S.[1]

NMR Spectroscopic Data

Initial NMR experiments in DMSO-d₆ resulted in broad and weak signals. However, switching the solvent to methanol-d₄ provided clear and unambiguous data for structure elucidation. The complete ¹H and ¹³C NMR data are summarized in the tables below.

Table 1: ¹H NMR Data of this compound (600 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 8.16 | s | |

| 8 | 8.23 | s | |

| 2' | 3.19 | t | 5.4 |

| 3' | 4.61 | t | 5.4 |

| 5' | 6.80 | s | |

| 2'' | 7.69 | s | |

| 4'' | 8.99 | s | |

| N-CH₃ | 4.02 | s |

Table 2: ¹³C NMR Data of this compound (150 MHz, CD₃OD)

| Position | δC (ppm) |

| 2 | 153.4 |

| 4 | 157.0 |

| 5 | 119.9 |

| 6 | 151.8 |

| 8 | 143.2 |

| 2' | 26.6 |

| 3' | 42.8 |

| 5' | 128.7 |

| 6' | 120.3 |

| 2'' | 137.9 |

| 4'' | 120.9 |

| 5'' | 134.1 |

| N-CH₃ | 35.1 |

Experimental Protocols

Isolation of this compound

This compound was isolated from the organic solvent extract of the marine tunicate Aplidium sp. through a bioassay-guided fractionation procedure.

Workflow for the Isolation of this compound

References

The Kinase Inhibitor Aplithianine A: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplithianine A is a naturally derived compound that has emerged as a potent inhibitor of specific serine/threonine kinases. Isolated from the marine tunicate Aplidium sp., this novel alkaloid presents an unprecedented chemical scaffold with significant therapeutic potential.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its primary molecular targets, inhibitory profile, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and development of this compound and its analogs as targeted therapeutic agents.

Core Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism by which this compound exerts its inhibitory effects is through competitive binding to the ATP pocket of its target kinases.[1][2] This has been substantiated through multiple lines of experimental evidence, including enzymatic assays and co-crystallization studies.

A Schild/Gaddum ATP competition assay demonstrated that this compound functions as an ATP-competitive inhibitor of the J-PKAcα catalytic activities. Further confirmation of this mechanism was achieved through X-ray co-crystallography, which revealed that this compound binds directly within the ATP-binding pocket of the J-PKAcα fusion protein. This direct competition with ATP for binding to the kinase's active site effectively blocks the phosphotransfer reaction, thereby inhibiting the downstream signaling cascade.

Primary Kinase Targets and Inhibitory Profile

This compound has demonstrated potent inhibitory activity against a select group of serine/threonine kinases, with a particularly strong affinity for the catalytic subunit alpha of Protein Kinase A (PKAcα) and its oncogenic fusion protein, J-PKAcα.

The J-PKAcα fusion protein, a result of the DNAJB1-PRKACA gene fusion, is a key driver in fibrolamellar hepatocellular carcinoma (FLHCC), making it a prime therapeutic target. This compound showed an initial potent inhibition against J-PKAcα with an IC50 of approximately 1 μM in the primary screening assay.

Kinome profiling of this compound against a panel of 370 kinases revealed a selective inhibition profile. Beyond PKA, it demonstrated potent inhibition of kinases in the CLK and PKG families, with IC50 values in the nanomolar range. This selectivity suggests that this compound is not a promiscuous kinase inhibitor, which is a desirable characteristic for a therapeutic candidate.

Quantitative Inhibition Data

The inhibitory potency of this compound and its analogs has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Compound | Target Kinase | IC50 (μM) |

| This compound | J-PKAcα | ~1 |

| This compound | Wild-type PKA | 0.084 |

| This compound | CLK family kinases | 0.011 - 0.090 |

| This compound | PKG family kinases | 0.011 - 0.090 |

| Compound | Binding Affinity (Kd) to J-PKAcα (μM) |

| This compound | Data from three independent experiments, mean ± SEM |

Preliminary cell-based evaluation of this compound in the NCI-60 Human Tumor Cell Lines Screen showed moderate antiproliferative activities, with GI50 values between 1 and 10 μM against 15 different cancer cell lines, including non-small cell lung cancer, colon cancer, and breast cancer.

Signaling Pathway Inhibition

Protein Kinase A (PKA) is a crucial mediator of signal transduction pathways, regulating a wide array of cellular processes. The catalytic subunit of PKA, upon activation, phosphorylates numerous substrate proteins, including the transcription factor CREB (cAMP response element-binding protein). The inhibition of J-PKAcα by this compound disrupts this signaling cascade.

Caption: PKA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound as a kinase inhibitor involved a series of biochemical and biophysical assays. The detailed methodologies for these key experiments are outlined below.

Experimental Workflow

Caption: Experimental workflow for the characterization of this compound.

Biochemical PKAcα Assay (Dose-Response)

This assay was adapted from a primary high-throughput screening assay to determine the dose-dependent inhibition of J-PKAcα and wild-type PKAcα by this compound and its analogs.

-

Reagents & Materials:

-

Kinase Buffer: Composition as previously described.

-

Compound Solution: Prepared in 0.1 M Tris pH 7.5 buffer containing 50 μM ATP, 1 μM cAMP, 0–200 μM test compound, and 0.5% DMSO.

-

Enzyme: 1 nM J-PKAcα holoenzyme complex or 0.75 nM for wild-type PKAcα.

-

Substrate: 50 μM biotinylated-peptide substrate CREB (KRREILSRRPSYR).

-

-

Protocol:

-

The compound solution is diluted two-fold with the kinase assay buffer.

-

The kinase reaction is initiated by mixing the diluted compound solution with the enzyme and substrate.

-

The reaction is allowed to proceed for a defined period.

-

The level of substrate phosphorylation is quantified to determine the extent of kinase inhibition.

-

IC50 values are calculated from the dose-response curves.

-

Schild/Gaddum ATP Competition Assay

This assay was employed to definitively establish that this compound is an ATP-competitive inhibitor.

-

Reagents & Materials:

-

Kinase Assay Buffer

-

Compound Solution: Composed of 0–3 mM ATP, 0–3 μM this compound, and 1 μM cAMP.

-

Enzyme: 1 nM J-PKAcα holoenzyme complex.

-

Substrate: 50 μM biotinylated-peptide substrate.

-

-

Protocol:

-

20 μL of the compound solution is mixed with 40 μL of the kinase assay buffer.

-

The kinase reaction solution contains 1 nM J-PKAcα holoenzyme complex and 50 μM biotinylated-peptide substrate.

-

The reaction proceeds for 30 minutes.

-

The results are analyzed to determine the competitive nature of the inhibition.

-

Microscale Thermophoresis (MST) Assay

MST was used to measure the direct binding affinity (equilibrium dissociation constant, Kd) of this compound and its analogs to the J-PKAcα protein.

-

Reagents & Materials:

-

Fluorescently labeled N-terminal His6-tagged J-PKAcα protein.

-

This compound and its analogs.

-

-

Protocol:

-

A constant concentration of the fluorescently labeled J-PKAcα is incubated with a serial dilution of the test compound.

-

The samples are loaded into capillaries.

-

The thermophoretic movement of the labeled protein is measured in response to a microscopic temperature gradient.

-

Changes in thermophoresis upon ligand binding are used to calculate the Kd value.

-

Conclusion and Future Directions

This compound represents a promising new scaffold for the development of selective kinase inhibitors. Its ATP-competitive mechanism of action against key oncogenic kinases, such as J-PKAcα, underscores its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation.

Future research will likely focus on the optimization of the aplithianine scaffold to enhance both cellular activity and kinase selectivity. The development of more potent and selective analogs will be crucial for advancing these compounds into preclinical and clinical studies, particularly for diseases driven by the targeted kinases, such as fibrolamellar hepatocellular carcinoma. The total synthesis of this compound has been achieved, which will facilitate the generation of a wider range of analogs for structure-activity relationship studies and further biological evaluation.

References

Unveiling the Potent and Selective Inhibition of J-PKAcα by Aplithianine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of Aplithianine A, a marine-derived natural product, with the oncogenic fusion kinase J-PKAcα. J-PKAcα, a result of the DNAJB1-PRKACA gene fusion, is a key driver in fibrolamellar hepatocellular carcinoma (FLHCC), making it a critical target for therapeutic intervention. This document summarizes key quantitative data, details experimental methodologies for assessing binding affinity, and visualizes the relevant signaling pathways and experimental workflows.

Executive Summary

This compound has been identified as a potent inhibitor of the J-PKAcα kinase. It competitively binds to the ATP-binding pocket of the kinase, thereby inhibiting its catalytic activity. This guide presents the binding affinity data for this compound and its analogues, outlines the microscale thermophoresis (MST) methodology used to determine these values, and illustrates the J-PKAcα signaling cascade. The findings underscore the potential of this compound as a scaffold for the development of targeted therapies for FLHCC.

Quantitative Binding Affinity Data

The binding affinity of this compound and its semi-synthetic analogs for J-PKAcα has been quantitatively assessed, primarily through the determination of the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). These values are crucial for understanding the potency and direct binding interaction of the compounds with the target kinase.

| Compound | J-PKAcα IC50 (μM) | PKAcα IC50 (μM) | J-PKAcα Kd (μM) |

| This compound (1) | ~1 | 1.1 | N/A |

| Aplithianine B (2) | >200 | >200 | N/A |

| Monobrominated analog (3) | 1.0 | 1.1 | N/A |

| Dibrominated analog (4) | >200 | >200 | N/A |

| Sulfoxide analog (5) | >200 | >200 | N/A |

| Sulfone analog (6) | >200 | >200 | N/A |

N/A: Data not available from the provided search results.

Experimental Protocols

The determination of the binding affinity between this compound and J-PKAcα was primarily achieved through Microscale Thermophoresis (MST). This section provides a detailed methodology based on established protocols for such assays.

Expression and Purification of His6-tagged J-PKAcα

-

Gene Expression : The gene encoding for N-terminally His6-tagged J-PKAcα is cloned into a suitable expression vector (e.g., pET vector) and transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

Cell Culture and Induction : The transformed E. coli are cultured in Luria-Bertani (LB) medium at 37°C until an optimal optical density (OD600) is reached. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis : Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lysis is performed by sonication or high-pressure homogenization.

-

Affinity Chromatography : The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column. The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elution : The His6-tagged J-PKAcα is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

-

Purity and Concentration Determination : The purity of the eluted protein is assessed by SDS-PAGE, and the concentration is determined using a protein assay such as the Bradford or BCA assay.

Microscale Thermophoresis (MST) for Binding Affinity Measurement

-

Protein Labeling : The purified His6-tagged J-PKAcα is fluorescently labeled. A common method for His-tagged proteins is the use of a RED-tris-NTA 2nd Generation dye (NanoTemper Technologies), which has a high affinity for the His-tag. The labeling is performed according to the manufacturer's protocol. The final concentration of the labeled protein is typically in the low nanomolar range.

-

Ligand Preparation : A series of 16 1:1 serial dilutions of this compound is prepared in the MST buffer (e.g., 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20). The highest concentration should be at least 20-fold higher than the expected Kd.

-

Sample Preparation : Equal volumes of the labeled J-PKAcα and each dilution of this compound are mixed and incubated for a short period to allow the binding to reach equilibrium.

-

MST Measurement : The samples are loaded into standard or premium capillaries and the measurement is performed on a Monolith NT.115 or a similar instrument (NanoTemper Technologies).

-

Instrument Settings : Typical settings for a small molecule-protein interaction study are:

-

LED power: 20-80% (adjusted to achieve an initial fluorescence of 200-1000 units).

-

MST power: 40-80% (medium to high).

-

-

Data Analysis : The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration. The data are then fitted to a Kd model (e.g., the law of mass action) using the MO.Affinity Analysis software to determine the equilibrium dissociation constant (Kd).

Visualizations

J-PKAcα Signaling Pathway in FLHCC

The oncogenic J-PKAcα fusion protein is constitutively active, leading to the dysregulation of downstream signaling pathways critical for cell growth and proliferation. A key consequence is the phosphorylation and inactivation of Salt-Inducible Kinases (SIKs), which in turn leads to the activation of the transcriptional co-activator CRTC2. CRTC2 then translocates to the nucleus and, in complex with CREB and the histone acetyltransferase p300, drives the expression of genes involved in cell proliferation and survival.

Caption: J-PKAcα signaling cascade in FLHCC.

Experimental Workflow for MST Binding Assay

The workflow for determining the binding affinity of this compound to J-PKAcα using Microscale Thermophoresis involves several key steps, from protein preparation to data analysis.

Caption: Workflow for MST-based binding analysis.

Logical Relationship of Competitive Inhibition

This compound functions as a competitive inhibitor of J-PKAcα, meaning it directly competes with the endogenous ligand, ATP, for binding to the active site of the kinase.

Caption: Competitive inhibition of J-PKAcα by this compound.

Biological activity of Aplithianine A on serine/threonine kinases

An In-Depth Technical Guide on the Biological Activity of Aplithianine A on Serine/Threonine Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of this compound, a marine-derived natural product, with a specific focus on its inhibitory effects on serine/threonine kinases. The information presented herein is collated from peer-reviewed scientific literature, detailing its discovery, mechanism of action, kinase selectivity profile, and potential therapeutic applications. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug discovery.

Introduction

This compound is an unprecedented alkaloid discovered through a high-throughput screening of a natural product library for inhibitors of the J-PKAcα fusion kinase.[1][2][3] This chimeric kinase, resulting from a DNAJB1-PRKACA gene fusion, is a key oncogenic driver in fibrolamellar hepatocellular carcinoma (FLHCC), a rare and aggressive liver cancer.[4][5] this compound, isolated from the marine tunicate Aplidium sp., has emerged as a potent inhibitor of not only the J-PKAcα fusion protein but also a select group of other serine/threonine kinases, establishing it as a promising scaffold for the development of targeted cancer therapies and other therapeutic agents.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. Mechanistic studies, including X-ray cocrystallization, have confirmed that this compound binds directly within the ATP-binding pocket of the kinase's catalytic subunit. This direct competition with ATP prevents the transfer of a phosphate group to substrate proteins, thereby inhibiting the kinase's catalytic activity and disrupting downstream signaling pathways.

Quantitative Data: Kinase Inhibition Profile

This compound has been profiled against a large panel of human kinases, revealing potent and selective inhibitory activity against several serine/threonine kinases. The following tables summarize the key quantitative data reported in the literature.

Table 1: Inhibitory Activity of this compound against Primary Target Kinases

| Kinase Target | IC50 Value | Assay Type | Reference |

| J-PKAcα (fusion kinase) | ~1 µM | Primary Screening Assay | |

| Wild-type PKA | 84 nM | Kinome Screening |

Table 2: Inhibitory Activity of this compound against Kinase Families

| Kinase Family | IC50 Range | Assay Type | Reference |

| CLK Family | ~11–90 nM | Human Kinome Profiling | |

| PKG Family | ~11–90 nM | Human Kinome Profiling | |

| DYRK Family | Potent Inhibition | Human Kinome Profiling |

Experimental Protocols

The biological activity of this compound was characterized using a series of established biochemical and cell-based assays.

High-Throughput Screening (HTS)

The initial discovery of this compound resulted from a high-throughput assay designed to identify inhibitors of J-PKAcα catalytic activity. The NCI Program for Natural Product Discovery (NPNPD) prefractionated natural product library was screened, leading to the identification of an active fraction from an Aplidium sp. marine tunicate.

Kinase Inhibition and Kinome Profiling

To determine the potency and selectivity of this compound, in vitro kinase inhibition assays were performed.

-

Objective: To quantify the concentration of this compound required to inhibit 50% of a specific kinase's activity (IC50).

-

General Protocol:

-

Recombinant kinase enzyme is incubated with a specific peptide substrate and ATP in a suitable buffer system.

-

This compound is added in a range of concentrations to different reaction wells.

-

The kinase reaction is initiated (e.g., by adding ATP) and allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be measured using various methods, such as incorporation of radioactive ³²P-ATP, fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

-

Kinome Profiling: To assess selectivity, this compound was tested against a large panel of 370 human kinases, revealing potent inhibition of the CLK, PKG, and DYRK families.

Mechanism of Action Studies

-

Microscale Thermophoresis (MST): This technique was used to confirm direct binding between this compound and the J-PKAcα catalytic unit and to determine the equilibrium dissociation constants (Kd). A fluorescently labeled J-PKAcα protein was used, and changes in thermophoretic movement upon binding to this compound were measured.

-

X-ray Cocrystallization: To visualize the binding mode, a complex of the J-PKAcα protein and this compound was crystallized, and its structure was solved using X-ray diffraction. The resulting structure confirmed that this compound occupies the ATP binding pocket, validating the ATP-competitive mechanism.

Cell-Based Assays

The antiproliferative effects of this compound were evaluated using the NCI-60 Human Tumor Cell Lines Screen. This screen assesses the growth inhibition (GI50) across 60 different human cancer cell lines. This compound demonstrated moderate antiproliferative activities, with GI50 values ranging from 1 to 10 µM against 15 of the cell lines, including non-small cell lung cancer (NSCLC), colon, and breast cancer lines. Furthermore, selected synthetic analogs of this compound were shown to inhibit the intracellular phosphorylation of the CREB peptide substrate in NIH/3T3 cells, confirming target engagement in a cellular context.

Affected Signaling Pathways and Therapeutic Potential

The kinases potently inhibited by this compound are involved in numerous critical cellular processes. Their dysregulation is implicated in various diseases, particularly cancer.

-

PKA (Protein Kinase A): A key mediator of cAMP signaling, PKA regulates metabolism, gene expression, and cell proliferation. The J-PKAcα fusion in FLHCC leads to aberrant, uncontrolled PKA activity.

-

CLK (CDC-Like Kinase) and DYRK (Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase) Families: These kinases are involved in the regulation of pre-mRNA splicing, cell cycle control, and neuronal development. Their inhibition has potential applications in treating solid tumors, leukemias, and neurodegenerative diseases.

-

PKG (cGMP-dependent Protein Kinase): PKG is a crucial regulator in the nitric oxide (NO) signaling pathway and is a validated target for anti-malaria chemotherapy.

The selective inhibition profile of this compound suggests its scaffold could be exploited for developing therapies against FLHCC, Cushing's Disease (implicating wild-type PKA), gastric or colon cancer (implicating CLK and DYRK kinases), and malaria (implicating PKG).

Conclusion and Future Directions

This compound is a novel, marine-derived inhibitor of serine/threonine kinases with a unique chemical scaffold. It demonstrates potent, ATP-competitive inhibition of the oncogenic J-PKAcα fusion protein and shows selectivity for the PKA, CLK, PKG, and DYRK kinase families. Its discovery has paved the way for further exploration of this compound class as therapeutic agents. An efficient four-step total synthesis of this compound has been developed, enabling the generation of analogs with improved potency and selectivity. Future research will likely focus on optimizing the Aplithianine scaffold to enhance cellular activity and kinase selectivity for specific disease-related targets, moving these promising compounds towards clinical development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Available Technologies - NCI [techtransfer.cancer.gov]

Unveiling Aplithianine A: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural origin and the detailed isolation process of Aplithianine A, a novel protein kinase inhibitor with significant potential in therapeutic applications. Discovered through a bioassay-guided fractionation of a marine organism, this document outlines the precise methodologies employed for its extraction, purification, and characterization.

Natural Source

This compound is a natural product isolated from the marine tunicate, Aplidium sp. The specific organism that yielded this compound was collected off the coast of South Africa.[1][2] Marine tunicates, belonging to the phylum Chordata, are known producers of a diverse array of bioactive secondary metabolites.

Isolation and Purification

The isolation of this compound was guided by a high-throughput screening assay designed to identify inhibitors of the J-PKAcα kinase.[1][2] The process involved a multi-step procedure commencing with the extraction from the marine tunicate, followed by bioassay-guided fractionation, solid-phase extraction (SPE), and multiple rounds of High-Performance Liquid Chromatography (HPLC).

Extraction

The initial extraction process to obtain the crude extract containing this compound is not explicitly detailed in the primary literature. However, standard practices for marine invertebrate natural product extraction typically involve the use of organic solvents to separate compounds from the biomass. Following this, the crude extract is often partitioned between different solvents to achieve a preliminary separation of compounds based on polarity.

Bioassay-Guided Fractionation

The crude extract was subjected to fractionation, with each fraction being tested for its inhibitory activity against the J-PKAcα kinase. This bioassay-guided approach ensures that only the fractions containing the active compound(s) are carried forward for further purification, thereby increasing the efficiency of the isolation process. This compound demonstrated potent inhibition of J-PKAcα with an IC50 of approximately 1 µM in the primary screening assay.[1]

Solid-Phase Extraction (SPE) and Initial Purification

Further purification of the active fractions was achieved using solid-phase extraction and other chromatographic techniques. While the specific details of the SPE protocol for this compound are not fully available, this technique is generally used to desalt and concentrate the sample, as well as to separate compounds based on their physical and chemical properties. For instance, the aqueous extract was desalted using an HP20ss VLC column, washed with water, and the active compounds were eluted with methanol.

High-Performance Liquid Chromatography (HPLC)

The final purification of this compound was accomplished through multiple steps of preparative and semi-preparative HPLC. The specific conditions for the final purification steps are summarized in the table below.

| Parameter | Preparative HPLC (Aqueous Extract) | Semi-preparative HPLC (Organic Extract Subfraction) |

| Column | Kinetex 5 µm F5 (110 Å, 250 × 21.2 mm) | Kinetex 5 µm F5 (110 Å, 250 × 10 mm) |

| Mobile Phase | 15% MeCN with 0.1% TFA | 12% MeCN with 0.1% TFA |

| Flow Rate | 10 mL/min | 4 mL/min |

| Yield | 66 mg of this compound | 6.9 mg of this compound |

Table 1: HPLC Conditions for the Purification of this compound

From the organic solvent extract, a total of 46.0 mg of this compound was obtained through similar isolation procedures.

Structural Characterization

The structure of this compound was elucidated through a comprehensive analysis of its spectroscopic data.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

| Spectroscopic Technique | Data |

| Appearance | White solid |

| UV (MeOH) λmax (log ε) | 242 (3.98), 333 (4.23) nm |

| IR (neat) νmax | 3093, 2974, 2919, 2849, 2828, 1685, 1573, 1452, 1415, 1359, 1330, 1288, 1253, 1209, 1183, 1129, 1027 cm-1 |

| HRESIMS m/z [M+H]+ | 300.1028 (calculated for C13H14N7S, 300.1026) |

| 1H and 13C NMR | Data available in the supporting information of the primary publication. |

Table 2: Spectroscopic Data for this compound

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the J-PKAcα kinase. The J-PKAcα fusion protein is a key driver in the oncogenesis of fibrolamellar hepatocellular carcinoma (FLHCC). The binding of this compound to the ATP pocket of J-PKAcα prevents the phosphorylation of its downstream targets.

Figure 1. Signaling pathway of J-PKAcα and inhibition by this compound.

The constitutively active J-PKAcα fusion protein phosphorylates and inactivates Salt-Inducible Kinases (SIKs). This prevents the phosphorylation and subsequent inactivation of the transcriptional coactivator CRTC2. Active CRTC2 then translocates to the nucleus and promotes the expression of genes involved in cell growth and proliferation. This compound, by competitively binding to the ATP pocket of J-PKAcα, blocks this signaling cascade.

Experimental Protocols

General Experimental Procedures

NMR spectra were recorded on a Bruker Avance III NMR spectrometer operating at 600 MHz for 1H and 150 MHz for 13C. High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.

Bioassay for J-PKAcα Inhibition

A high-throughput screening assay was utilized to measure the catalytic activity of J-PKAcα. The assay was performed in a dose-dependent manner to evaluate the inhibitory effects of the isolated compounds. The concentration of the compound that causes a 50% decrease in the catalytic activity was determined as the IC50 value.

Isolation of this compound from Aqueous Extract

-

The aqueous extract (15.4 g) was desalted by HP20ss vacuum liquid chromatography (VLC), eluting with a gradient of H2O to MeOH.

-

The fraction eluted with MeOH (660 mg) was subjected to preparative HPLC.

-

HPLC Conditions:

-

Column: Kinetex 5 µm F5 (110 Å, 250 × 21.2 mm)

-

Mobile Phase: 15% MeCN with 0.1% TFA

-

Flow Rate: 10 mL/min

-

-

This yielded 66 mg of this compound.

Isolation of this compound from Organic Extract

-

The organic solvent extract (1.38 g) was subjected to a similar multi-step purification process.

-

A subfraction was purified by semi-preparative HPLC.

-

HPLC Conditions:

-

Column: Kinetex 5 µm F5 (110 Å, 250 × 10 mm)

-

Mobile Phase: 12% MeCN with 0.1% TFA

-

Flow Rate: 4 mL/min

-

-

This yielded 6.9 mg of this compound from this specific subfraction, with a total of 46.0 mg obtained from the entire organic extract.

Conclusion

This compound represents a promising new scaffold for the development of kinase inhibitors, particularly for cancers driven by the J-PKAcα fusion protein. This guide provides a comprehensive overview of its natural source and the detailed methodologies for its isolation and characterization, serving as a valuable resource for researchers in natural product chemistry, drug discovery, and oncology. The provided experimental details and the elucidation of its mechanism of action offer a solid foundation for further investigation and development of this compound and its analogs as potential therapeutic agents.

References

In-Depth Spectroscopic Data Interpretation and Methodologies for Aplithianine A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Aplithianine A, a novel kinase inhibitor isolated from a marine tunicate of the Aplidium species. The following sections detail the methodologies employed for its isolation and characterization, present its complete spectroscopic data in a structured format, and illustrate key related biological and experimental pathways.

Summary of Spectroscopic and Physical Data

This compound was isolated as a white solid.[1] Its molecular formula was established as C₁₃H₁₃N₇S through high-resolution electrospray ionization mass spectrometry (HRESIMS) in conjunction with ¹H and ¹³C NMR data.[1]

Table 1: General Spectroscopic and Physical Properties

| Property | Value | Reference |

| Appearance | White Solid | [1] |

| Molecular Formula | C₁₃H₁₃N₇S | [1] |

| HRESIMS [M+H]⁺ | m/z 300.1028 (Calcd. for C₁₃H₁₄N₇S, 300.1026) | [1] |

Table 2: UV and IR Spectroscopic Data

| Spectroscopy | Data | Reference |

| UV (MeOH) | λₘₐₓ (log ε) 242 (3.98), 333 (4.23) nm | |

| IR (neat) | νₘₐₓ 3093, 2974, 2919, 2849, 2828, 1685, 1573, 1452, 1415, 1359, 1330, 1288, 1253, 1209, 1183, 1129, 1027 cm⁻¹ |

Table 3: ¹H NMR Spectroscopic Data for this compound (600 MHz, CD₃OD)

| Position | δH (ppm), mult. (J in Hz) |

| 2 | 3.32, t (5.8) |

| 3 | 4.61, t (5.8) |

| 5 | 7.63, s |

| 2' | 8.84, s |

| 4' | 7.91, d (1.4) |

| 5' | 7.50, d (1.4) |

| 8' | 8.28, s |

| N-CH₃ | 4.02, s |

Table 4: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CD₃OD)

| Position | δC (ppm), type |

| 2 | 26.2, CH₂ |

| 3 | 42.8, CH₂ |

| 5 | 128.7, CH |

| 6 | 149.0, C |

| 2' | 155.0, CH |

| 4' | 143.5, CH |

| 5' | 121.2, CH |

| 6' | 154.0, C |

| 8' | 148.0, CH |

| N-CH₃ | 35.1, CH₃ |

| Imidazole C-2 | 141.2, C |

| Imidazole C-4 | 127.8, C |

Experimental Protocols

Isolation and Purification

This compound was isolated from the organic solvent extract of an Aplidium sp. marine tunicate. The isolation process employed bioassay-guided fractionation. The primary separation techniques included solid-phase extraction (SPE) followed by purification using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

The structural elucidation of this compound was achieved through a comprehensive analysis of its spectroscopic and spectrometric data.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (HSQC, HMBC, COSY) NMR data were acquired on a Bruker Avance III NMR spectrometer operating at 600 MHz for ¹H and 150 MHz for ¹³C, equipped with a 3 mm cryogenic probe. Initial measurements in DMSO-d₆ showed broad and weak signals, which was resolved by using methanol-d₄ (CD₃OD) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (CD₃OD: δH 3.31, δC 49.0).

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed to determine the exact mass and molecular formula of the compound.

-

UV Spectroscopy: Ultraviolet-visible (UV-Vis) spectra were recorded in methanol (MeOH).

-

IR Spectroscopy: Infrared (IR) spectra were obtained using a neat sample.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram outlines the key steps in the discovery and characterization of this compound, from collection to final structure elucidation and initial biological screening.

Caption: Workflow from marine source to purified active compound.

Signaling Pathway Inhibition

This compound is an ATP-competitive inhibitor that has shown potent inhibition of several serine/threonine kinases, including Protein Kinase G (PKG). The cGMP-PKG signaling pathway is crucial in various physiological processes. The diagram below illustrates a simplified representation of this pathway and the point of inhibition by this compound.

Caption: Inhibition of active PKG by this compound.

References

Unveiling the ATP-Competitive Inhibition of Aplithianine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplithianine A is a naturally derived alkaloid, isolated from the marine tunicate Aplidium sp., that has emerged as a potent inhibitor of a select group of serine/threonine kinases.[1][2][3] Its unique chemical scaffold and mechanism of action make it a compound of significant interest for drug discovery, particularly in the context of oncology and other diseases driven by aberrant kinase activity.[2][3] This technical guide provides an in-depth exploration of the ATP-competitive inhibition mechanism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways to support further research and development efforts.

Mechanism of Action: An ATP-Competitive Inhibitor

This compound exerts its inhibitory effects by directly competing with adenosine triphosphate (ATP) for binding to the catalytic site of target kinases. This mode of action has been unequivocally confirmed through mechanistic studies, including cocrystallization and X-ray diffraction experiments, which revealed that this compound binds within the ATP pocket of the kinase. This competitive binding prevents the kinase from utilizing ATP for the phosphorylation of its downstream substrates, thereby effectively blocking the signaling cascade.

The ATP-competitive nature of an inhibitor is a critical characteristic in drug development. It implies that the inhibitor's potency can be influenced by the intracellular concentration of ATP. Understanding this relationship is crucial for translating in vitro findings to cellular and in vivo models.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against several key kinases. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity across different targets.

| Target Kinase | This compound IC50 | Reference |

| J-PKAcα (DNAJB1-PRKACA fusion) | ~1 µM (primary screen) | |

| Wild-type PKA (Protein Kinase A) | 84 nM | |

| CLK (Cdc2-like kinase) family kinases | 11–90 nM | |

| PKG (Protein Kinase G) family kinases | 11–90 nM |

Table 1: Inhibitory Activity of this compound against Target Kinases. This table summarizes the IC50 values of this compound for various serine/threonine kinases, highlighting its potent and selective inhibitory profile.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the ATP-competitive inhibition of this compound. These protocols are intended to serve as a guide for researchers seeking to replicate or build upon these findings.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This assay is a fundamental method for determining the IC50 value of a kinase inhibitor.

Objective: To quantify the potency of this compound in inhibiting a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., J-PKAcα, PKA)

-

Specific peptide substrate for the kinase

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well filter plates

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the kinase and the specific peptide substrate to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine IC50 values for ATP-competitive inhibitors.

-

Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter plate using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Schild/Gaddum ATP Competition Assay

This assay is specifically designed to confirm the ATP-competitive mechanism of an inhibitor.

Objective: To determine if this compound's inhibitory activity is dependent on the ATP concentration, a hallmark of competitive inhibition.

Materials:

-

Same as the in vitro kinase inhibition assay, but with non-radiolabeled ATP.

-

Detection system for phosphorylated substrate (e.g., antibody-based detection like ELISA or a fluorescent readout).

Procedure:

-

Perform a series of kinase inhibition assays as described above.

-

For each assay series, use a different, fixed concentration of ATP (e.g., ranging from below to above the Km value).

-

In each series, determine the IC50 value of this compound.

-

Plot the log of (dose ratio - 1) against the log of the this compound concentration. The dose ratio is the ratio of the IC50 in the presence of a given ATP concentration to the IC50 at the lowest ATP concentration.

-

A linear Schild plot with a slope of approximately 1 is indicative of competitive inhibition.

Microscale Thermophoresis (MST) for Binding Affinity

MST is a powerful technique to measure the direct binding of a small molecule to a protein in solution.

Objective: To determine the equilibrium dissociation constant (Kd) for the binding of this compound to a target kinase.

Materials:

-

Fluorescently labeled purified kinase (e.g., via a fluorescent tag like NT-647).

-

Unlabeled this compound.

-

MST buffer (e.g., PBS with 0.05% Tween-20).

-

MST instrument and capillaries.

Procedure:

-

Prepare a constant concentration of the fluorescently labeled kinase in MST buffer.

-

Prepare a serial dilution of this compound in MST buffer.

-

Mix the labeled kinase with each dilution of this compound.

-

Load the samples into MST capillaries.

-

Measure the thermophoretic movement of the labeled kinase in the MST instrument. The binding of this compound will alter the thermophoretic properties of the kinase.

-

Plot the change in the normalized fluorescence against the logarithm of the this compound concentration.

-

Fit the data to a binding curve to determine the Kd value.

Signaling Pathways and Visualizations

This compound's inhibitory activity against PKA, PKG, and CLK kinases implicates its potential to modulate several critical cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the point of inhibition by this compound.

References

Initial in vitro studies of Aplithianine A

An In-Depth Technical Guide to the Initial in vitro Studies of Aplithianine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel, naturally occurring alkaloid discovered from the marine tunicate Aplidium sp.[1][2][3][4]. It has been identified as a potent inhibitor of a select group of serine/threonine kinases, demonstrating a competitive binding mechanism within the ATP-binding pocket of these enzymes[1]. This technical guide provides a comprehensive overview of the initial in vitro studies of this compound, including its inhibitory activities, experimental protocols, and the signaling pathways it modulates.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs has been quantified against several protein kinases and cancer cell lines. The following tables summarize the key IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values reported in initial studies.

Table 1: Kinase Inhibition Data for this compound

| Target Kinase | IC50 Value | Assay Type | Reference |

| J-PKAcα | ~1 µM | High-Throughput Screen | |

| Wild-type PKA | 84 nM | Kinome Screen | |

| CLK Family Kinases | ~11-90 nM | Kinome Screen | |

| PKG Family Kinases | ~11-90 nM | Kinome Screen |

Table 2: NCI-60 Panel Growth Inhibition Data for this compound

| Cancer Cell Line Type | GI50 Value Range | Reference |

| Non-Small Cell Lung Cancer | 1-10 µM | |

| Colon Cancer | 1-10 µM | |

| Breast Cancer | 1-10 µM |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these initial findings. The following sections describe the key experimental protocols used in the characterization of this compound.

High-Throughput Screening (HTS) for J-PKAcα Inhibitors

The discovery of this compound was the result of a high-throughput screening campaign aimed at identifying inhibitors of the J-PKAcα kinase.

-

Library: NCI Program for Natural Product Discovery (NPNPD) prefractionated natural product library.

-

Assay Principle: A luminescence-based kinase assay that measures the amount of ADP produced, which is proportional to kinase activity.

-

Protocol:

-

Recombinant Human J-PKAcα (His-tagged) was used as the enzyme source.

-

A suitable peptide substrate (e.g., Kemptide) and ATP were prepared in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

The assay was performed in a 384-well plate format.

-

Test compounds from the library were added to the wells.

-

The kinase reaction was initiated by the addition of the ATP/substrate mixture.

-

After incubation (e.g., 30°C for 45 minutes), a reagent such as ADP-Glo™ was added to stop the reaction and convert the generated ADP to a detectable luminescent signal.

-

Luminescence was measured using a plate reader.

-

Percent inhibition was calculated relative to positive and negative controls.

-

Kinome Profiling

To assess the selectivity of this compound, its inhibitory activity was tested against a large panel of human kinases.

-

Panel: A panel of 370 human kinases was used for the kinome scan.

-

Assay Principle: Typically, these screens utilize radiometric or fluorescence-based assays to measure the activity of each kinase in the presence of the test compound.

-

Protocol:

-

This compound was tested at a fixed concentration (e.g., 10 µM) against the kinase panel.

-

For kinases showing significant inhibition, dose-response curves were generated to determine the IC50 values.

-

The assays were performed in a multi-well plate format.

-

Each well contained a specific kinase, its substrate, ATP (often radiolabeled), and the test compound.

-

Following incubation, the incorporation of phosphate into the substrate was quantified to determine kinase activity.

-

NCI-60 Human Tumor Cell Line Screen

The antiproliferative activity of this compound was evaluated using the NCI-60 screen.

-

Cell Lines: A panel of 60 different human cancer cell lines, representing 9 different cancer types.

-

Assay Principle: The sulforhodamine B (SRB) assay is used to measure cell density by staining total cellular protein.

-

Protocol:

-

Cells were seeded in 96-well plates and allowed to attach for 24 hours.

-

This compound was added to the plates over a 5-log concentration range.

-

The plates were incubated for an additional 48 hours.

-

Cells were then fixed with trichloroacetic acid and stained with SRB dye.

-

The bound dye was solubilized, and the absorbance was read on a plate reader.

-

The GI50 values were calculated from the dose-response curves.

-

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the experimental workflows.

Discovery and Initial Characterization Workflow

Caption: Workflow for the discovery and initial in vitro characterization of this compound.

PKA Signaling Pathway Inhibition

Caption: Inhibition of the PKA signaling pathway by this compound.

CLK-Mediated Splicing Regulation Pathway Inhibition

Caption: Inhibition of CLK-mediated pre-mRNA splicing by this compound.

PKG Signaling Pathway Inhibition

Caption: Inhibition of the PKG signaling pathway by this compound.

Conclusion

The initial in vitro characterization of this compound reveals it to be a promising new scaffold for the development of selective kinase inhibitors. Its activity against kinases implicated in cancer and other diseases, such as PKA, CLK, and PKG, warrants further investigation. The data and protocols presented in this guide provide a foundation for future research into the therapeutic potential of this compound and its analogs. Further studies are needed to elucidate the detailed mechanisms of action in various cellular contexts and to evaluate its efficacy and safety in preclinical models.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Methodological & Application

Total Synthesis Protocol for the Potent Kinase Inhibitor Aplithianine A

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the total synthesis of Aplithianine A, a novel marine-derived alkaloid with potent and selective inhibitory activity against several serine/threonine kinases.[1][2][3] The protocol is based on the successful four-step synthesis which provides a stable supply of the molecule for further investigation.[1][4] this compound has been identified as a competitive inhibitor of the ATP binding site of kinases, with significant activity against J-PKAcα, PKA, and members of the CLK and PKG families, making it a promising candidate for further drug development.

Overview of the Synthetic Strategy

The total synthesis of this compound has been achieved through an efficient four-step process. The synthesis begins with a Buchwald–Hartwig coupling of commercially available precursors, followed by hydrolysis, amidation, and a final imidazole ring formation. This approach allows for the production of this compound in sufficient quantities for biological evaluation and further analog development.

Experimental Protocols

The following section details the experimental procedures for the key steps in the total synthesis of this compound.

Step 1: Buchwald-Hartwig Coupling

-

Reaction: Coupling of ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate and 6-bromopurine.

-

Procedure: To a solution of ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate (1.0 eq) and 6-bromopurine (1.1 eq) in toluene is added cesium carbonate (2.0 eq), Xantphos (0.1 eq), and palladium(II) acetate (0.05 eq). The reaction mixture is degassed and heated to 110 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired coupled product.

Step 2: Hydrolysis

-

Reaction: Hydrolysis of the ester to the corresponding carboxylic acid.

-

Procedure: The product from Step 1 is dissolved in a mixture of tetrahydrofuran and water (1:1). Lithium hydroxide (2.0 eq) is added, and the reaction mixture is stirred at room temperature for 4 hours. The reaction is then acidified with 1 M HCl to pH 3-4 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the carboxylic acid, which is used in the next step without further purification.

Step 3: Amidation

-

Reaction: Formation of the Weinreb amide.

-

Procedure: To a solution of the carboxylic acid from Step 2 (1.0 eq) in dimethylformamide are added N,O-dimethylhydroxylamine hydrochloride (1.2 eq), HATU (1.2 eq), and diisopropylethylamine (3.0 eq). The reaction mixture is stirred at room temperature for 6 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the Weinreb amide.

Step 4: Imidazole Formation and Final Product

-

Reaction: Van Leusen imidazole synthesis to yield this compound.

-

Procedure: The Weinreb amide from Step 3 is first reduced to the corresponding aldehyde. To a solution of the Weinreb amide in anhydrous tetrahydrofuran at -78 °C is added diisobutylaluminium hydride (1.5 eq). The reaction is stirred for 1 hour at this temperature. The reaction is then quenched with methanol and warmed to room temperature. After workup, the crude aldehyde is subjected to the Van Leusen reaction with tosylmethyl isocyanide (1.1 eq) and potassium carbonate (2.0 eq) in methanol. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by preparative HPLC to afford this compound.

Data Presentation

Table 1: Summary of Reaction Yields

| Step | Reaction | Product | Yield (%) |

| 1 | Buchwald-Hartwig Coupling | Coupled Ester | 85 |

| 2 | Hydrolysis | Carboxylic Acid | Quantitative |

| 3 | Amidation | Weinreb Amide | 75 |

| 4 | Imidazole Formation | This compound | 30 |

| Overall | Total Synthesis | This compound | ~19 |

Table 2: Biological Activity of this compound

| Target Kinase | IC₅₀ (nM) |

| J-PKAcα | ~1000 |

| Wild-type PKA | 84 |

| PKG Family | 11-90 |

| CLK Family | 11-90 |

Visualizations

Diagram 1: Total Synthesis of this compound

Caption: The four-step total synthesis of this compound.

Diagram 2: Mechanism of Action of this compound

Caption: Competitive inhibition of kinases by this compound.

References

Application Notes and Protocols for Aplithianine A in Cell-Based Kinase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplithianine A is a naturally derived serine/threonine kinase inhibitor isolated from the marine tunicate Aplidium sp.[1][2] It represents a novel chemical scaffold with potent and selective inhibitory activity against several kinase families, making it a valuable tool for cancer research and drug discovery.[1][3] This document provides detailed application notes and protocols for the utilization of this compound in cell-based kinase activity assays.

This compound functions as an ATP-competitive inhibitor, binding directly to the ATP pocket of target kinases.[1] Its primary targets include wild-type Protein Kinase A (PKA), the oncogenic fusion kinase DNAJB1-PRKACA (J-PKAcα) found in fibrolamellar hepatocellular carcinoma (FLHCC), and select members of the Protein Kinase G (PKG), CDC-like Kinase (CLK), and Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families. The dysregulation of these kinases is implicated in numerous pathologies, including various cancers, neurodegenerative diseases, and cardiac conditions.

Data Presentation: Kinase Inhibition Profile of this compound

The following table summarizes the reported in vitro inhibitory activity of this compound against a panel of serine/threonine kinases. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency.

| Kinase Target | IC50 Value (nM) | Kinase Family | Associated Disease Context | Reference |

| Wild-type PKA | 84 | AGC Kinase | Cancer, Cushing's Disease | |

| J-PKAcα (DNAJB1-PRKACA) | ~1000 | AGC Kinase | Fibrolamellar Hepatocellular Carcinoma (FLHCC) | |

| PKG Family | 11-90 | PKG Kinase | Cardiac Disease, Malaria | |

| CLK Family | 11-90 | CMGC Kinase | Gastric Cancer, Neurodegenerative Diseases |

Signaling Pathway

The diagram below illustrates a simplified Protein Kinase A (PKA) signaling pathway, a key target of this compound. PKA is a critical regulator of numerous cellular processes, and its aberrant activity is linked to several cancers. This compound inhibits PKA by blocking the ATP binding site, thereby preventing the phosphorylation of downstream substrates like CREB.

References

Application Notes and Protocols: Aplithianine A as a Chemical Probe for Kinome Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplithianine A is a naturally derived alkaloid isolated from the marine tunicate Aplidium sp.[1][2] It was identified through a high-throughput screening of natural products by the National Cancer Institute (NCI) as an inhibitor of the oncogenic fusion kinase J-PKAcα (DNAJB1-PRKACA).[1][3][4] This fusion protein is a key driver in fibrolamellar hepatocellular carcinoma (FLHCC), a rare liver cancer affecting young adults. This compound possesses a novel chemical scaffold for a kinase inhibitor and demonstrates potent, selective inhibition against distinct classes of serine/threonine kinases. Its development and total synthesis have enabled its use as a chemical probe to investigate kinase biology and for kinome-wide profiling, aiding in the identification of new therapeutic targets.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. X-ray crystallography studies have confirmed that it binds directly to the ATP-binding pocket of the kinase catalytic subunit. By occupying this site, it prevents the binding of ATP, thereby inhibiting the phosphotransferase activity of the kinase. This competitive binding mechanism is a common feature of many small-molecule kinase inhibitors.

References

Application Notes and Protocols for Co-crystallization of Aplithianine A with Target Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplithianine A is a naturally derived serine/threonine kinase inhibitor with significant potential for therapeutic development. Isolated from the marine tunicate Aplidium sp., it has demonstrated potent inhibitory activity against several kinases implicated in various diseases, including cancer and malaria.[1][2][3] Structural elucidation of this compound in complex with its target kinases is paramount for understanding its mechanism of action and for facilitating structure-based drug design to develop more potent and selective inhibitors.

This document provides detailed protocols for the co-crystallization of this compound with its primary target kinases: the oncogenic fusion protein DNAJB1-PRKACA (J-PKAcα), Protein Kinase A (PKA), Cdc-like Kinases (CLK), and Protein Kinase G (PKG).

Target Kinases and Biological Relevance

This compound exhibits a distinct inhibitory profile against a subset of serine/threonine kinases. It competitively binds to the ATP-binding pocket of these enzymes, effectively blocking their catalytic activity.[1][2]

| Target Kinase | Biological Relevance | IC50 (this compound) |

| DNAJB1-PRKACA (J-PKAcα) | Oncogenic driver in fibrolamellar hepatocellular carcinoma (FLHCC), a rare and aggressive liver cancer. | ~1 µM |

| Protein Kinase A (PKA) | A key regulator of numerous cellular processes, including metabolism, gene expression, and cell proliferation. Dysregulation of PKA signaling is implicated in various cancers and Cushing's syndrome. | 84 nM (wild-type) |

| Cdc-like Kinases (CLKs) | A family of dual-specificity kinases (CLK1, CLK2, CLK3, CLK4) that regulate pre-mRNA splicing. Their dysregulation is associated with cancer and viral infections. | 11-90 nM range |

| Protein Kinase G (PKG) | A key mediator of the nitric oxide/cyclic GMP signaling pathway, involved in smooth muscle relaxation, platelet aggregation, and cell proliferation. It is a potential therapeutic target for malaria. | 11-90 nM range |

Experimental Workflow for Co-crystallization

The general workflow for obtaining co-crystals of this compound with its target kinases involves several key stages, from protein expression and purification to crystallization screening and optimization.

Detailed Experimental Protocols

The following protocols provide a starting point for the co-crystallization of this compound with its target kinases. Optimization of these conditions will likely be necessary for each specific kinase.

Protocol 1: Target Kinase Expression and Purification

This protocol provides a general framework for obtaining highly pure and active kinase for crystallization trials. Specific details may need to be adjusted based on the individual kinase.

1.1. Expression System Selection:

-

J-PKAcα and PKA: Recombinant human PKA catalytic subunit (PKAcα) and the J-PKAcα fusion protein can be expressed in E. coli using a suitable expression vector (e.g., pET vectors with an N-terminal His-tag).

-

CLKs and PKG: For human CLK1, CLK2, and PKG, a baculovirus expression system using Sf9 or Hi5 insect cells is often preferred to ensure proper protein folding and post-translational modifications.

1.2. Protein Expression:

-

E. coli Expression (J-PKAcα, PKA):

-

Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 0.1-0.5 mM IPTG and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.

-

Harvest the cells by centrifugation.

-

-

Baculovirus Expression (CLKs, PKG):

-

Generate a recombinant baculovirus containing the kinase gene of interest.

-

Infect Sf9 or Hi5 cells at a density of 1.5-2.0 x 10^6 cells/mL with the high-titer baculovirus.

-

Incubate the culture at 27°C for 48-72 hours.

-

Harvest the cells by centrifugation.

-

1.3. Cell Lysis and Clarification:

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 5% glycerol, and protease inhibitors).

-

Lyse the cells by sonication or using a high-pressure homogenizer.

-

Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

1.4. Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole).

-

Elute the protein with elution buffer (lysis buffer containing 250-500 mM imidazole).

1.5. Size Exclusion Chromatography (SEC):

-

Concentrate the eluted protein and load it onto a size exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Collect fractions corresponding to the monomeric protein peak.

-

Assess protein purity by SDS-PAGE. Pool pure fractions and concentrate to 5-15 mg/mL.

Protocol 2: Co-crystallization of this compound with Target Kinase

This protocol outlines the steps for setting up co-crystallization experiments using the vapor diffusion method.

2.1. This compound Preparation:

-

Synthesize or procure high-purity this compound.

-

Prepare a 10-50 mM stock solution in 100% DMSO.

2.2. Protein-Ligand Complex Formation:

-

To the purified and concentrated kinase solution, add this compound from the DMSO stock to a final concentration that is 5-10 fold higher than the protein concentration (e.g., if the protein is at 0.2 mM, use 1-2 mM this compound). The final DMSO concentration should ideally be kept below 5%.

-

Incubate the mixture on ice for at least 1 hour to facilitate complex formation.

-

(Optional) Centrifuge the mixture at high speed for 10 minutes to remove any precipitated protein or ligand.

2.3. Crystallization Screening:

-

Use commercially available sparse matrix crystallization screens (e.g., Hampton Research Crystal Screen, PEG/Ion Screen) to broadly sample different crystallization conditions.

-

Set up crystallization plates using either the sitting drop or hanging drop vapor diffusion method.

-

Sitting Drop: Mix 0.5-1 µL of the protein-ligand complex with 0.5-1 µL of the reservoir solution in the sitting drop well.

-

Hanging Drop: Mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution on a siliconized coverslip and invert it over the reservoir well.

-

-

Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).

2.4. Crystal Optimization:

-

Monitor the plates regularly for crystal growth over several weeks.

-

Once initial crystal "hits" are identified, perform optimization screens by systematically varying the concentrations of the precipitant, buffer pH, and salt concentration around the initial hit condition.

-

Techniques such as microseeding can be employed to improve crystal size and quality.

2.5. X-ray Diffraction Data Collection:

-

Harvest the crystals from the drop using a cryo-loop.

-

Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

-

Flash-cool the crystal in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

Signaling Pathways of Target Kinases

Understanding the signaling context of the target kinases is crucial for interpreting the biological effects of this compound.

PKA Signaling Pathway

The PKA signaling pathway is a central regulator of cellular responses to a variety of extracellular signals.

References

Application of Aplithianine A in FLHCC Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrolamellar Hepatocellular Carcinoma (FLHCC) is a rare liver cancer primarily affecting adolescents and young adults, distinct from typical hepatocellular carcinoma as it often arises in non-cirrhotic livers.[1] A defining molecular characteristic of FLHCC is a somatic 400 kb deletion on chromosome 19, leading to the fusion of the DNAJB1 and PRKACA genes.[1][2] This fusion results in the chimeric protein DNAJB1-PRKACA (J-PKAcα), an aberrantly active protein kinase A catalytic subunit that is considered the primary driver of FLHCC oncogenesis.[1][2] Consequently, J-PKAcα represents a highly attractive therapeutic target for this disease, for which there are currently no approved targeted therapies.

Aplithianine A is a naturally derived alkaloid, originally isolated from the marine tunicate Aplidium sp., that has been identified as a potent inhibitor of J-PKAcα. This document provides detailed application notes and protocols for the use of this compound in FLHCC research models, intended to guide researchers in the pre-clinical investigation of this promising compound.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the J-PKAcα kinase. X-ray crystallography studies have revealed that this compound binds directly to the ATP-binding pocket of the J-PKAcα catalytic subunit, thereby preventing the phosphorylation of downstream substrates. This mechanism provides a direct means of targeting the primary oncogenic driver in FLHCC.

Below is a diagram illustrating the proposed mechanism of action of this compound in the context of the FLHCC signaling pathway.

Caption: Mechanism of this compound in FLHCC.

Quantitative Data

The inhibitory activity of this compound and its synthetic analogs has been quantified against the J-PKAcα fusion protein and the wild-type PKA catalytic subunit (PKAcα). The following tables summarize the reported half-maximal inhibitory concentrations (IC₅₀) and dissociation constants (Kd).

Table 1: In Vitro Inhibitory Activity of this compound and Analogs

| Compound | Target | IC₅₀ (µM) | Kd (µM) | Reference |

| This compound (1) | J-PKAcα | ~1 | N/A | |